4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-3-16-10-4-6-11(7-5-10)17(14,15)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNJWXSRCBNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a
Biological Activity
4-Ethoxy-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C13H19N1O4S, with a molecular weight of approximately 273.34 g/mol. Its structure features an ethoxy group and a hydroxypropyl substituent attached to a benzenesulfonamide framework, which is characteristic of sulfonamides known for their antibacterial properties. The presence of these functional groups enhances its solubility and potential bioactivity, making it a candidate for further research in drug development.
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folic acid synthesis. This inhibition is crucial as folic acid is necessary for nucleic acid production in bacteria. Preliminary studies also suggest potential anti-inflammatory and analgesic effects, although further research is required to fully elucidate these properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzenesulfonamides have shown potency against various bacterial strains:
- E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL
- S. aureus : MIC of 6.63 mg/mL
- P. aeruginosa : MICs ranging from 6.67 to 6.45 mg/mL against different strains
- C. albicans : MIC of 6.63 mg/mL .
The biological activity of these compounds often correlates with their structural characteristics, such as lipophilicity and the presence of specific substituents on the aromatic ring.
Anti-inflammatory and Antioxidant Properties
In vivo studies have demonstrated that benzenesulfonamide derivatives can significantly inhibit carrageenan-induced edema in rat models, showcasing their anti-inflammatory potential. For example, certain derivatives exhibited inhibition rates of up to 94% at specific dosages . Additionally, antioxidant assays have indicated comparable activity to Vitamin C in some derivatives, highlighting their potential as dual-action agents against oxidative stress and inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide | C12H16ClN1O4S | Contains chlorine substituent |
| 4-methyl-N-(2-hydroxypropyl)benzenesulfonamide | C13H19N1O4S | Methyl group enhances lipophilicity |
| 4-nitro-N-(2-hydroxypropyl)benzenesulfonamide | C12H16N2O5S | Nitro group introduces additional electronic effects |
The structural diversity among these compounds suggests that modifications can lead to variations in pharmacological profiles, potentially enhancing efficacy against specific targets or improving safety profiles.
Case Studies and Research Findings
- Cancer Treatment Potential : Some benzenesulfonamide derivatives have been explored for their ability to inhibit pathways involved in cancer cell proliferation. For example, compounds targeting MEK pathways have shown promise in preclinical models for treating various cancers including colorectal and breast cancer .
- Inflammatory Diseases : The anti-inflammatory properties of sulfonamides make them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease, where controlling inflammation is crucial .
- Antioxidant Activity : The antioxidant capabilities demonstrated by certain derivatives suggest their utility in mitigating oxidative damage associated with chronic diseases such as diabetes and neurodegenerative disorders .
Scientific Research Applications
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that benzenesulfonamide derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation. Such compounds are useful in treating conditions like arthritis, asthma, and other inflammatory disorders .
Case Study:
A study highlighted the effectiveness of a related benzenesulfonamide in reducing inflammation in models of rheumatoid arthritis, showcasing its potential for clinical application in inflammatory diseases .
Treatment of Gastrointestinal Disorders
4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide may also be beneficial in treating gastrointestinal conditions such as inflammatory bowel disease and irritable bowel syndrome. The mechanism involves modulation of inflammatory pathways, thereby alleviating symptoms associated with these conditions .
Data Table: Therapeutic Uses in Gastrointestinal Disorders
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Inflammatory Bowel Disease | COX-2 inhibition | |
| Irritable Bowel Syndrome | Anti-inflammatory effects |
Neurological Applications
Emerging studies suggest that benzenesulfonamide compounds may have neuroprotective effects, potentially aiding in the treatment of neurological disorders such as Alzheimer’s disease and multiple sclerosis. The ability to cross the blood-brain barrier enhances their therapeutic profile .
Case Study:
A study demonstrated the neuroprotective effects of a similar compound in mouse models of Alzheimer's disease, indicating a reduction in amyloid plaque formation and improvement in cognitive function .
Pharmacokinetics and Structure-Activity Relationship
Understanding the pharmacokinetics and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the sulfonamide group can significantly affect its biological activity.
Data Table: Structure-Activity Relationships
| Modification | Effect on Activity | Reference |
|---|---|---|
| Hydroxypropyl substitution | Enhanced anti-inflammatory action | |
| Ethoxy group presence | Improved solubility |
Clinical Trials and Future Directions
Ongoing clinical trials are assessing the efficacy of this compound in various therapeutic areas. The focus is on optimizing dosage forms and delivery methods to maximize patient outcomes.
Future Directions:
- Investigating combination therapies with other anti-inflammatory agents.
- Exploring formulations for enhanced bioavailability.
- Conducting long-term safety studies to assess chronic use implications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
(a) Ethoxy vs. Methoxy Groups
- N-(4-Methoxyphenyl)benzenesulfonamide (): Replacing ethoxy with methoxy reduces steric bulk and slightly increases electron-donating capacity. This alters crystal packing and bioactivity; for example, methoxy derivatives are associated with antimicrobial properties.
(b) Amino vs. Ethoxy Groups
- 4-Amino-N-alkylbenzenesulfonamides (): Amino groups confer basicity and hydrogen-bonding capacity, contrasting with ethoxy’s neutral character. Quantum chemical studies show amino derivatives exhibit higher dipole moments (e.g., 4-amino-N-hexyl: 5.2 D vs. ethoxy analog: ~4.0 D estimated), affecting solubility and protein interactions.
(c) Heterocyclic Substitutions
- Pyrazolotriazinyl-Substituted Analogs (): Compounds like (S)-3-(1,3-dimethyl-pyrazolotriazinyl)-4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide (C₁₇H₂₂N₆O₄S) have higher nitrogen content (20.68% vs. 6.7% in the target compound), which may enhance binding to nucleotide targets but reduce metabolic stability .
Variations in the Sulfonamide Nitrogen Substituent
(a) Hydroxypropyl vs. Alkyl Chains
- N-Butyl/N-Pentyl Derivatives (): Longer alkyl chains (e.g., butyl, pentyl) on the sulfonamide nitrogen correlate with increased cholinesterase inhibition (IC₅₀: 78–90 µM) due to enhanced hydrophobic interactions. In contrast, the hydroxypropyl group’s hydroxyl moiety may reduce such activity but improve aqueous solubility (e.g., logP reduction by ~1.5 units) .
(b) Stereochemical Considerations
- (S)- vs. Stereochemistry could influence metabolic pathways (e.g., CYP450 interactions) .
(a) β3-Adrenoceptor Ligands (–4):
- L755507 (Agonist): Contains a hexylamino-carbonyl group, enabling strong β3-adrenoceptor activation.
- L748337 (Antagonist): Features an acetamidomethyl-phenoxy group, highlighting how bulky substituents confer antagonism. The hydroxypropyl group’s smaller size may limit similar effects .
(b) Enzyme Inhibition
Physicochemical and Structural Data
Table 1: Key Properties of Selected Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Notable Substituents | Biological Activity |
|---|---|---|---|---|---|
| 4-Ethoxy-N-(2-hydroxypropyl)benzenesulfonamide | C₁₁H₁₇NO₄S | 283.33 | 1.2 | Ethoxy, 2-hydroxypropyl | Under investigation |
| N-(4-Methoxyphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 1.8 | Methoxy | Antimicrobial |
| N-Butyl-N-(4,5-dibromo-2-methoxy)benzenesulfonamide | C₁₇H₁₈Br₂N₂O₃S | 490.21 | 3.5 | Butyl, dibromo-methoxy | Cholinesterase inhibition |
| L755507 (β3-agonist) | C₂₈H₃₈N₄O₆S | 558.69 | 4.1 | Hexylamino-carbonyl, hydroxyphenoxy | β3-adrenoceptor activation |
*logP values estimated via computational tools (e.g., ChemAxon).
Q & A
Q. What are the standard synthetic routes for 4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide, and how are reaction conditions optimized?
Category : Synthesis and Optimization Answer : The synthesis typically involves sulfonylation of 4-ethoxybenzenesulfonyl chloride with 2-hydroxypropylamine under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions like hydrolysis .
- Solvent : Use anhydrous dichloromethane or THF to prevent moisture interference .
- Catalysts : Triethylamine (TEA) is often employed to scavenge HCl, enhancing yield .
Optimization : Design of Experiments (DOE) can systematically vary parameters (e.g., molar ratios, solvent polarity) to identify optimal conditions. For example, fractional factorial designs reduce experimental runs while resolving interactions between variables .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Category : Characterization Answer :
- NMR Spectroscopy : H and C NMR confirm the ethoxy group (δ 1.3–1.5 ppm for CHCHO–) and sulfonamide NH proton (δ 7.8–8.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts like unreacted sulfonyl chloride .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 315.4) .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound against enzymatic targets, such as serine proteases?
Category : Mechanistic Studies Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC) to measure inhibition of trypsin-like proteases. IC values are determined via dose-response curves .
- Kinetic Analysis : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes. For example, sulfonamides often act as competitive inhibitors by mimicking transition states .
- Structural Insights : Molecular docking (AutoDock Vina) with X-ray crystallography data (e.g., PDB: 1T3G) predicts binding poses of the sulfonamide group in the enzyme active site .
Q. How do structural modifications (e.g., substituent variation on the benzene ring) affect the compound’s physicochemical and biological properties?
Category : Structure-Activity Relationship (SAR) Answer :
- Hydrophobic Substituents : Introducing isopropyl groups (e.g., 5-isopropyl analog) increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents at the para position stabilize the sulfonamide’s resonance, improving enzyme affinity .
- Methodology : Combinatorial libraries synthesized via Ugi-4CR (four-component reaction) allow rapid SAR exploration. High-throughput screening (HTS) identifies leads with >10-fold potency improvements .
Q. How can contradictory data on reaction yields or bioactivity be resolved in multi-laboratory studies?
Category : Data Reconciliation Answer :
- Reproducibility Checks : Standardize protocols (e.g., solvent drying methods, catalyst purity) to minimize variability. Inter-laboratory round-robin tests validate critical steps .
- Computational Modeling : Density Functional Theory (DFT) calculates energy barriers for competing reaction pathways, explaining yield discrepancies due to side reactions .
- Meta-Analysis : Aggregate published data (e.g., Web of Science, Reaxys) to identify outliers and trends. Bayesian statistics model uncertainty in bioactivity datasets .
Methodological Considerations
Q. What strategies are recommended for improving the compound’s stability in aqueous formulations during biological assays?
Category : Formulation Challenges Answer :
- pH Adjustment : Buffering at pH 7.4 (PBS) prevents sulfonamide hydrolysis. Avoid alkaline conditions (pH > 9), which accelerate degradation .
- Lyophilization : Freeze-drying with cryoprotectants (trehalose) enhances shelf life. Reconstitution in DMSO maintains solubility without precipitation .
- Stability-Indicating Assays : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via UPLC-MS identify degradation products like benzenesulfonic acid .
Q. How can researchers validate the compound’s target engagement in cellular models?
Category : Translational Research Answer :
- Cellular Thermal Shift Assay (CETSA) : Heat shock (45°C) combined with Western blotting confirms target protein stabilization upon compound binding .
- Fluorescence Polarization : Labeled probes (e.g., FITC-conjugated sulfonamide) quantify intracellular target occupancy via competitive binding .
- CRISPR Knockout : Target gene deletion (e.g., CAS3) in cell lines validates specificity by abolishing compound-induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
